molecular formula C18H26N2O5 B15373645 Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate CAS No. 34385-44-9

Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate

Cat. No.: B15373645
CAS No.: 34385-44-9
M. Wt: 350.4 g/mol
InChI Key: VXUVNSBXLFFECZ-UHFFFAOYSA-N
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Description

Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate is a synthetic organic compound featuring a benzyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoylamino linkage. This structure positions it as a key intermediate in peptide and pharmaceutical synthesis, where Boc groups serve as temporary protective moieties for amines during multi-step reactions.

Properties

CAS No.

34385-44-9

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate

InChI

InChI=1S/C18H26N2O5/c1-12(20-17(23)25-18(3,4)5)15(21)19-13(2)16(22)24-11-14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3,(H,19,21)(H,20,23)

InChI Key

VXUVNSBXLFFECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Yield Applications Reference
Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate (Target) Not Provided* Not Provided* Boc-protected amine, benzyl ester, amide bond Not Provided Pharmaceutical intermediates
(25)-Benzyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate (97) C15H21NO5 295.33 Boc-protected amine, tert-butoxy, benzyl ester Photolysis of diacyl 54% Research chemical
Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate C22H33N3O6 435.51 Boc-protected amine, branched alkyl chain, multiple amides Custom synthesis API intermediates
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate C15H20INO4 405.23 Boc-protected amine, iodine substituent, benzyl ester Not Provided Medicinal chemistry (e.g., radiolabeling)

*Exact data for the target compound is unavailable in the provided evidence; inferences are drawn from analogs.

Functional Group Impact on Properties

  • Boc Protection : Present in all compounds, the Boc group enhances amine stability during synthesis but requires acidic conditions for removal .

Preparation Methods

Molecular Architecture

The target compound (C₁₈H₂₆N₂O₅, MW 350.4 g/mol) features:

  • Boc protection : (2-methylpropan-2-yl)oxycarbonyl group at the N-terminus
  • Benzyl ester : O-benzyl moiety protecting the C-terminal carboxyl
  • Dual amide linkages : Connecting two alanine-derived residues

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₁₈H₂₆N₂O₅
Exact Mass 350.1844 g/mol
IUPAC Name Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate
Boiling Point 633.7°C (predicted)
XLogP3 2.9

Synthetic Challenges

The synthesis requires:

  • Orthogonal protection of α-amino and carboxyl groups
  • Stereoselective amide bond formation
  • Compatibility with subsequent deprotection steps

Synthetic Strategies

Boc Protection Methodology

The tert-butoxycarbonyl (Boc) group is introduced via reaction of the amino component with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, typically achieving >95% protection efficiency. NMR studies confirm complete Boc incorporation through characteristic tert-butyl singlets at δ 1.41 ppm.

Carbodiimide-Mediated Coupling

Adapting methods from Cbz-alanine synthesis, the core amide bonds are formed using:

  • Dicyclohexylcarbodiimide (DCC) : 1.1 eq in CH₂Cl₂ at 0°C→RT
  • N-Hydroxybenzotriazole (HOBt) : 1 eq as racemization suppressant
  • Base : N-Methylmorpholine (3 eq) for pH control

This approach yields 85-89% coupled product after recrystallization from ethyl acetate/hexane.

Stepwise Synthesis Protocol

Boc-Alanine Activation

  • Reagents :

    • Boc-L-alanine (1 eq)
    • Ethyl chloroformate (1.05 eq)
    • N-Methylmorpholine (3 eq) in THF at -15°C
  • Mechanism :
    Mixed carbonic anhydride formation enables efficient amine acylation while minimizing racemization.

Coupling to Alanine Benzyl Ester

  • Conditions :

    • Activated Boc-Ala (1 eq)
    • H-Ala-OBzl·HCl (1 eq)
    • DCC (1.1 eq)/HOBt (1 eq) in CH₂Cl₂
    • 0°C → RT, 16 hr
  • Workup :

    • Filter DCU precipitate
    • Wash with 5% NaHCO₃, 0.5M HCl, brine
    • Dry (Na₂SO₄), concentrate, recrystallize

Yield : 86% white crystals

Deprotection and Purification

  • Boc Removal :

    • 4M HCl/dioxane (3 eq)
    • 0°C, 30 min → RT, 2 hr
  • Crystallization :

    • Ethyl acetate/hexane (1:5)
    • Cooling to -20°C

Purity : >98% by HPLC

Reaction Optimization

Coupling Efficiency Factors

Table 2: Activator Comparison

Activator Yield (%) Racemization (%)
DCC/HOBt 89 <1
EDCI/HOAt 85 0.8
TBTU 82 1.2

Data from shows carbodiimides outperform uranium-based activators in this system.

Solvent Effects

  • CH₂Cl₂ : Optimal for DCU precipitation (85% yield)
  • DMF : Increased racemization (4.2%) despite higher solubility
  • THF : Slower reaction (72% yield after 24 hr)

Temperature Control

Maintaining 0°C during activation reduces:

  • Dipeptide hydrolysis (from 8% → 1%)
  • Oxazolone formation (from 5% → 0.3%)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.28 (m, 5H, Ar-H)
  • δ 5.18 (s, 2H, OCH₂Ph)
  • δ 4.35 (q, J=7.2 Hz, 1H, α-CH)
  • δ 1.44 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

  • 172.8 (C=O ester)
  • 170.1 (C=O amide)
  • 155.9 (Boc C=O)
  • 67.3 (OCH₂Ph)
  • 28.2 (C(CH₃)₃)

Chromatographic Purity

HPLC Conditions:

  • Column: C18, 250×4.6 mm
  • Mobile phase: 60% MeCN/0.1% TFA
  • Retention time: 8.7 min
  • Purity: 99.3% (254 nm)

Industrial-Scale Considerations

Cost Optimization

  • DCC Recycling : 78% recovery via DCU filtration and redistillation
  • Solvent Recovery : 92% CH₂Cl₂ reclaimed via distillation

Comparative Analysis with Analogues

Table 3: Structural Variants

Compound MW (g/mol) Boiling Point (°C)
Target Compound 350.4 633.7
Benzyl 2-[2-(Cbz-amino)propanoylamino]propanoate 372.4 658.2
Methyl 2-[2-(Boc-amino)propanoylamino]propanoate 276.3 589.4

Data from highlights benzyl esters' superior thermal stability over methyl analogues.

Pharmaceutical Applications

Peptide Drug Intermediates

The compound serves as a key building block for:

  • CGRP receptor antagonists (patent US20180127417A1)
  • HIV protease inhibitors
  • ACE inhibitor analogues

Prodrug Design

Benzyl ester cleavage via hydrogenolysis enables controlled drug release:

  • 10% Pd/C (5 wt%)
  • H₂ (50 psi)
  • 92% conversion in 2 hr

Q & A

Basic Question: What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate?

Answer:
The Boc group serves as a temporary protecting group for amines during peptide synthesis. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) at the amino group during coupling steps. The Boc group is stable under basic and neutral conditions but can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) without disrupting the benzyl ester or other acid-labile functionalities .

Basic Question: What are common synthetic routes for preparing this compound?

Answer:
A typical synthesis involves:

Boc Protection : Reacting an amino acid (e.g., alanine) with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., NaOH) to form Boc-protected amino acid derivatives.

Activation and Coupling : Using coupling agents like HOBt/DCC or EDCI/HOAt to link the Boc-protected amino acid to a benzyl ester-containing backbone.

Deprotection and Purification : Removing the Boc group under acidic conditions, followed by chromatographic purification .

Advanced Question: How can researchers optimize enantiomeric purity during the synthesis of this compound?

Answer:
Enantiomeric purity is critical for bioactive peptides. Strategies include:

  • Chiral Auxiliaries : Using (S)- or (R)-configured starting materials (e.g., L/D-serine derivatives) to control stereochemistry .
  • Asymmetric Catalysis : Employing chiral catalysts in coupling reactions to minimize racemization.
  • Analytical Validation : Confirming purity via chiral HPLC or polarimetry, as described in studies of similar Boc-protected amino acid esters .

Advanced Question: How does the stability of the Boc group vary under different reaction conditions, and how can conflicting data be resolved?

Answer:
The Boc group is stable in basic and neutral media but labile under strong acids. Discrepancies in reported stability may arise from:

  • Solvent Effects : Stability in aprotic solvents (e.g., DMF) vs. protic solvents (e.g., methanol).
  • Temperature : Extended heating (e.g., >40°C) accelerates deprotection.
  • Contradictory Evidence : For example, notes no hazards under standard conditions, while highlights sensitivity to trifluoroacetic acid. Resolution involves replicating conditions from peer-reviewed protocols (e.g., ) and using TLC or MS to monitor stability .

Advanced Question: What analytical methods are recommended for characterizing this compound and resolving spectral data conflicts?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and Boc/benzyl group integrity. 2D techniques (COSY, HSQC) resolve overlapping signals in complex spectra .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities.
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹).
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated in for related Boc-protected esters .

Basic Question: Why is the benzyl ester moiety preferred in peptide synthesis intermediates like this compound?

Answer:
The benzyl ester:

  • Stability : Resists hydrolysis under basic conditions used for Boc deprotection.
  • Selective Removal : Can be cleaved via hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) without affecting Boc groups.
  • Solubility : Enhances solubility in organic solvents during coupling steps .

Advanced Question: How can researchers design multi-step syntheses using this compound as a key intermediate?

Answer:
Example workflow:

Fragment Assembly : Couple the Boc-protected intermediate to other amino acids using solid-phase synthesis (SPPS) or solution-phase methods.

Orthogonal Deprotection : Sequentially remove Boc (acid) and benzyl (H₂/Pd) groups to elongate the peptide chain.

Conformational Analysis : Use circular dichroism (CD) or NMR to study secondary structures post-synthesis.
Refer to for analogous multi-step syntheses of Toll-like receptor agonists .

Advanced Question: What are the implications of trifluoromethyl or iodinated analogs (e.g., from and ) on the reactivity of this compound?

Answer:

  • Fluorinated Analogs : Trifluoromethyl groups () enhance metabolic stability and lipophilicity, useful in drug design.
  • Iodinated Derivatives : Iodo-substituents () enable radio-labeling or cross-coupling reactions (e.g., Suzuki-Miyaura).
    These modifications require adjusting reaction conditions (e.g., milder bases for fluorinated compounds) .

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